
2,2'-(10,12-Dimethyl-2,5,8,11-tetraoxatridecane-1,12-diyl)bis(oxirane)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-(10,12-Dimethyl-2,5,8,11-tetraoxatridecane-1,12-diyl)bis(oxirane) is a chemical compound with the molecular formula C15H28O6 It is known for its unique structure, which includes two oxirane (epoxide) groups connected by a tetraoxatridecane chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(10,12-Dimethyl-2,5,8,11-tetraoxatridecane-1,12-diyl)bis(oxirane) typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 10,12-dimethyl-2,5,8,11-tetraoxatridecane-1,12-diol with epichlorohydrin in the presence of a base, such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired bis(oxirane) compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and other advanced techniques may also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2,2’-(10,12-Dimethyl-2,5,8,11-tetraoxatridecane-1,12-diyl)bis(oxirane) can undergo various types of chemical reactions, including:
Oxidation: The oxirane groups can be oxidized to form diols.
Reduction: Reduction reactions can open the oxirane rings, leading to the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane rings, resulting in the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can react with the oxirane rings under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the oxirane groups typically yields diols, while nucleophilic substitution can produce a wide range of substituted derivatives.
Scientific Research Applications
2,2’-(10,12-Dimethyl-2,5,8,11-tetraoxatridecane-1,12-diyl)bis(oxirane) has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and polymers.
Biology: The compound’s reactivity makes it useful in the study of enzyme-catalyzed reactions and as a potential inhibitor of certain biological pathways.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a therapeutic agent.
Mechanism of Action
The mechanism of action of 2,2’-(10,12-Dimethyl-2,5,8,11-tetraoxatridecane-1,12-diyl)bis(oxirane) involves its reactivity towards nucleophiles and electrophiles. The oxirane rings are highly strained and can readily react with nucleophiles, leading to ring-opening reactions. This reactivity is exploited in various applications, including polymerization and the formation of cross-linked networks. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.
Comparison with Similar Compounds
Similar Compounds
Triethylene glycol diglycidyl ether: Similar in structure but with a shorter chain length.
Tetraethylene glycol dimethyl ether: Another related compound with different substituents on the ether chain.
Uniqueness
2,2’-(10,12-Dimethyl-2,5,8,11-tetraoxatridecane-1,12-diyl)bis(oxirane) is unique due to its specific chain length and the presence of two oxirane groups. This structure imparts distinct reactivity and properties, making it suitable for specialized applications in various fields .
Properties
CAS No. |
74925-61-4 |
|---|---|
Molecular Formula |
C15H28O6 |
Molecular Weight |
304.38 g/mol |
IUPAC Name |
2-[2-[1-[2-[2-(oxiran-2-ylmethoxy)ethoxy]ethoxy]propan-2-yloxy]propan-2-yl]oxirane |
InChI |
InChI=1S/C15H28O6/c1-12(21-15(2,3)14-11-20-14)8-17-6-4-16-5-7-18-9-13-10-19-13/h12-14H,4-11H2,1-3H3 |
InChI Key |
AKAWRUFLVZLCFF-UHFFFAOYSA-N |
Canonical SMILES |
CC(COCCOCCOCC1CO1)OC(C)(C)C2CO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


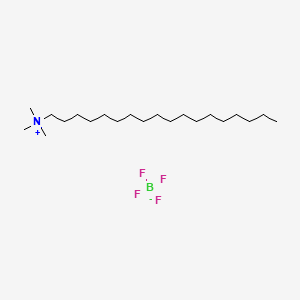
![{[Diiodo(phenyl)silyl]methanetriyl}tris(trimethylsilane)](/img/structure/B14452738.png)
![1,3,5-Trimethoxy-2-[(4-nitrophenyl)sulfanyl]benzene](/img/structure/B14452743.png)
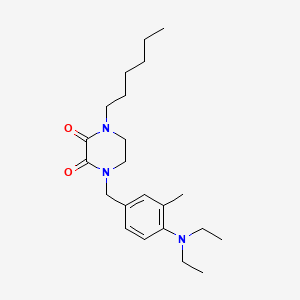


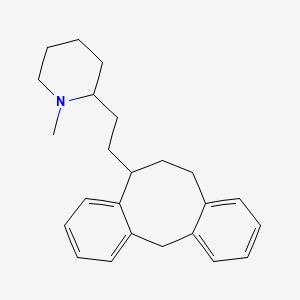
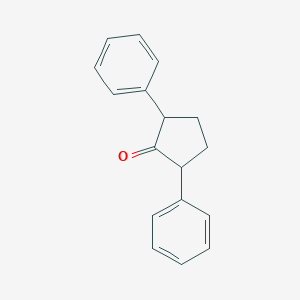
![4-[(4-Bromophenyl)(methylsulfanyl)methylidene]morpholin-4-ium iodide](/img/structure/B14452774.png)
![6-(Ethylsulfanyl)-5H-benzo[a]phenoxazin-5-one](/img/structure/B14452778.png)
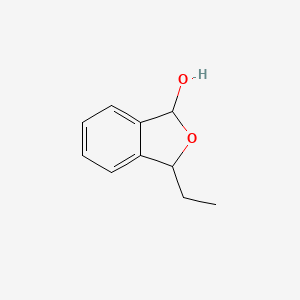

![3-Methyl-2-phenyl-1,2,3,5-tetrahydro[1,2,4]triazolo[5,1-a]isoindol-4-ium perchlorate](/img/structure/B14452796.png)
![2-(4-benzylphenyl)tetrahydroimidazo[1,5-a]pyridine-1,3(2H,5H)-dione](/img/structure/B14452810.png)
